3-Phenyltetrahydrofuran-3-carbonitrile 3-Phenyltetrahydrofuran-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17253161
InChI: InChI=1S/C11H11NO/c12-8-11(6-7-13-9-11)10-4-2-1-3-5-10/h1-5H,6-7,9H2
SMILES:
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

3-Phenyltetrahydrofuran-3-carbonitrile

CAS No.:

Cat. No.: VC17253161

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyltetrahydrofuran-3-carbonitrile -

Specification

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 3-phenyloxolane-3-carbonitrile
Standard InChI InChI=1S/C11H11NO/c12-8-11(6-7-13-9-11)10-4-2-1-3-5-10/h1-5H,6-7,9H2
Standard InChI Key RMHGNTHLEMUGBB-UHFFFAOYSA-N
Canonical SMILES C1COCC1(C#N)C2=CC=CC=C2

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-phenyloxolane-3-carbonitrile, reflects its oxolane (tetrahydrofuran) backbone with substituents at the 3-position. The phenyl group and nitrile are arranged in a geminal configuration, creating a sterically congested quaternary carbon center. Key structural features include:

  • Ring system: A five-membered tetrahydrofuran ring with saturated C–O–C linkages.

  • Substituents: A planar phenyl group (C₆H₅) and a linear nitrile (–C≡N) group.

  • Stereoelectronic effects: The electron-withdrawing nitrile and electron-donating ether oxygen create a polarized electronic environment .

The SMILES representation (C1COCC1(C#N)C2=CC=CC=C2) and InChIKey (RMHGNTHLEMUGBB-UHFFFAOYSA-N) provide unambiguous identifiers for computational and database searches .

Computational Descriptors

Density functional theory (DFT) calculations predict a bent geometry at the quaternary carbon, with bond angles deviating from ideal tetrahedral values due to steric strain. The nitrile group’s sp-hybridized carbon aligns perpendicular to the phenyl ring, minimizing conjugation . Key physicochemical parameters include:

PropertyValue
Molecular weight173.21 g/mol
Topological polar surface33.3 Ų
LogP (octanol-water)1.82 (estimated)
Hydrogen bond acceptors2 (oxygen and nitrile)

These properties suggest moderate lipophilicity and limited solubility in polar solvents .

Synthetic Methodologies

Multicomponent Organic Synthesis

Classical approaches involve cyclization of γ-hydroxynitriles. For example, reacting 3-phenyl-3-hydroxypropanenitrile with thionyl chloride induces cyclodehydration:

HO-C(C₆H₅)(CH₂CN)-OHSOCl₂3-Phenyltetrahydrofuran-3-carbonitrile + H₂O + SO₂\text{HO-C(C₆H₅)(CH₂CN)-OH} \xrightarrow{\text{SOCl₂}} \text{3-Phenyltetrahydrofuran-3-carbonitrile + H₂O + SO₂}

Alternative routes utilize Lewis acid-catalyzed reactions, such as BF₃·OEt₂-mediated cyclization of epoxy nitriles .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR data for related tetrahydrofuran-3-carbonitriles reveal distinct patterns:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.20–2.25 ppm: Methyl protons from acetyl substituents (if present).

    • δ 4.34–4.74 ppm: Methine protons adjacent to oxygen (J = 5.3 Hz).

    • δ 7.05–7.79 ppm: Aromatic protons from the phenyl group .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 118.0–118.2 ppm: Nitrile carbon (C≡N).

    • δ 50.7–56.3 ppm: Quaternary carbon bearing phenyl and nitrile groups.

    • δ 124.7–140.8 ppm: Aromatic carbons .

Infrared (IR) Spectroscopy

Key absorptions include:

  • 2190 cm⁻¹: Strong C≡N stretch.

  • 1665 cm⁻¹: Carbonyl stretch (if acetylated derivatives).

  • 3347 cm⁻¹: N–H stretch from amino substituents in related compounds .

Stability and Reactivity

Thermal and Chemical Stability

The nitrile group confers resistance to hydrolysis under neutral conditions but undergoes acid- or base-catalyzed hydration to amides. The tetrahydrofuran ring is stable to moderate temperatures (<200°C) but may undergo ring-opening under strong acidic or reducing conditions.

Functionalization Pathways

  • Nitrile conversion:

    • Hydrolysis to carboxylic acid (H₃O⁺, heat).

    • Reduction to amine (LiAlH₄).

  • Electrophilic substitution:

    • Nitration at the phenyl group’s para position (HNO₃/H₂SO₄).

  • Ring-opening polymerization:

    • Initiated by strong bases to form polyether-nitrile copolymers.

Applications and Future Directions

Pharmaceutical Intermediates

The nitrile group serves as a versatile handle for synthesizing:

  • Anticonvulsants: Analogous to pregabalin’s γ-amino acid derivatives.

  • Kinase inhibitors: Nitriles act as cysteine-targeting warheads.

Materials Science

  • Coordination polymers: Nitriles ligate to metal centers (e.g., Ag⁺, Cu²⁺).

  • High-performance plastics: Incorporation into polyamides via nitrile hydrolysis.

Challenges and Opportunities

Current limitations include:

  • Stereocontrol: Racemization at the quaternary carbon during synthesis .

  • Scalability: Batch electrochemical methods require optimization for industrial use.

Future work should explore:

  • Enantioselective synthesis: Chiral auxiliaries or asymmetric catalysis.

  • Continuous-flow electrochemistry: Enhancing productivity beyond 5 mmol scales .

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